N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzyl group, and an oxan-4-ylamino substituent
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14(2)18(22-16-8-10-25-11-9-16)19(24)23-20-21-13-17(26-20)12-15-6-4-3-5-7-15/h3-7,13-14,16,18,22H,8-12H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRVHBIHBYTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=C(S1)CC2=CC=CC=C2)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzylation: The thiazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The benzylated thiazole is reacted with 3-methyl-2-(oxan-4-ylamino)butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzyl group can enhance binding affinity through hydrophobic interactions. The oxan-4-ylamino group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(morpholin-4-ylamino)butanamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(piperidin-4-ylamino)butanamide
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-ylamino group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
